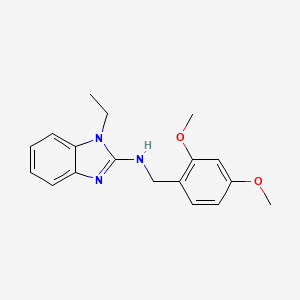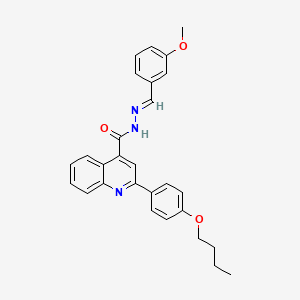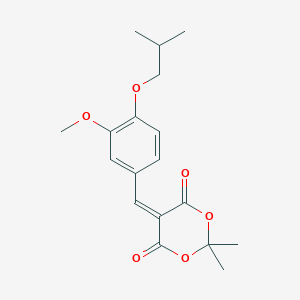
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione, also known as CEMT, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in the scientific community due to its potential use in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It has also been suggested that 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been shown to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be stored for long periods of time. However, one limitation of using 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione for therapeutic use.
In conclusion, 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione is a synthetic compound that has shown potential in the development of new drugs for the treatment of various diseases. Its anti-inflammatory, antioxidant, and anticancer properties have been studied extensively. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione involves the reaction of 6-ethyl-3-formylchromone with 2-chlorophenyl isothiocyanate in the presence of a base, followed by the reaction with methoxyamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has shown potential in the development of new drugs for the treatment of various diseases. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-6-ethyl-7-methoxy-4H-chromene-4-thione has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-methoxychromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO2S/c1-3-11-8-13-17(9-16(11)20-2)21-10-14(18(13)22)12-6-4-5-7-15(12)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXJWLVRQCLAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![3-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5821579.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)



![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)


